4-methyl-3-(phenylsulfamoyl)benzoic Acid

Overview

Description

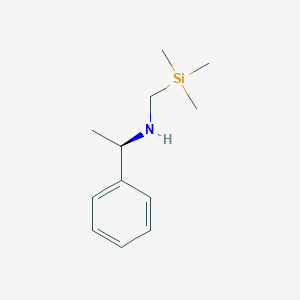

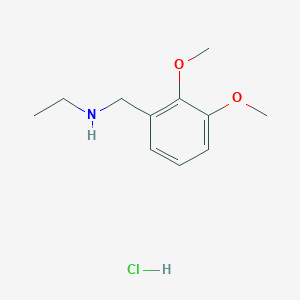

4-methyl-3-(phenylsulfamoyl)benzoic Acid is a chemical compound with the molecular formula C14H13NO4S and a molecular weight of 291.32 . It is also known by other names such as MFCD01834244 and 3-(anilinosulfonyl)-4-methylbenzoic acid .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid group attached to a phenylsulfamoyl group at the 3rd position and a methyl group at the 4th position . The InChI code for this compound is 1S/C14H13NO4S/c1-9-6-8-12(10(9)7-11(15)16)20(18,19)14-5-3-2-4-13(14)17/h2-8,14H,1H3,(H,15,16) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted density of 1.404±0.06 g/cm3 and a predicted boiling point of 519.9±60.0 °C . The melting point is reported to be 160 °C .Scientific Research Applications

Polymer Applications : A study by Carpaneto et al. (1996) discussed the synthesis of new asymmetrically disubstituted disulfide monomers, including derivatives of 4-methyl-3-(phenylsulfamoyl)benzoic Acid. These monomers have potential applications as polymer chain flexibilizers and flame-retardant additives in the manufacturing of all-aromatic homo- and copolyesters (Carpaneto et al., 1996).

Synthesis of Novel Compounds : Research by Havaldar and Khatri (2006) involved the condensation of 4-(chlorosulfonyl) benzoic acid to create derivatives including 4(diethylsulfamoyl) benzoic acid. This process led to the synthesis of new compounds with potential biological activities (Havaldar & Khatri, 2006).

Electrochemical Methods : Michman and Weiss (1990) described the preparation of 4-(Di-n-propylsulfamyl)benzoic acid through an electrochemical method. This method offers a safer and less corrosive alternative to chemical methods of preparation, highlighting its importance in drug manufacturing processes (Michman & Weiss, 1990).

EP1 Receptor Antagonists : Naganawa et al. (2006) conducted a study on analogs of 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, showing that these compounds exhibit optimized antagonist activity for the EP1 receptor subtype. This research is significant in the development of new drugs (Naganawa et al., 2006).

Metabolic Studies : Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, leading to the formation of benzoic acid derivatives. This study provides insights into the drug metabolism and disposition in clinical pharmacology (Hvenegaard et al., 2012).

Antimicrobial Activities : A study by Dineshkumar and Thirunarayanan (2019) on the synthesis of 4-(substituted phenylsulfonamido)benzoic acids demonstrated their potential as antimicrobial agents. These compounds were synthesized using a fly-ash:H3PO3 nano catalyst and showed promising results in antimicrobial activity tests (Dineshkumar & Thirunarayanan, 2019).

Cell Migration Inhibitor : Li et al. (2010) explored the effects of 4-methyl-3-nitro-benzoic acid as a cell migration inhibitor in various malignant tumor cells. This compound showed significant potential as a new drug for treating malignant tumors (Li et al., 2010).

Safety and Hazards

While specific safety and hazard information for 4-methyl-3-(phenylsulfamoyl)benzoic Acid is not available, similar compounds like 4-PHENYLSULFAMOYL-BENZOIC ACID have been associated with certain hazards. These include skin irritation, serious eye damage, and specific target organ toxicity with repeated exposure . It’s important to handle such compounds with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name |

4-methyl-3-(phenylsulfamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-10-7-8-11(14(16)17)9-13(10)20(18,19)15-12-5-3-2-4-6-12/h2-9,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNAPOSJPGMQMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801249829 | |

| Record name | 4-Methyl-3-[(phenylamino)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801249829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104941-61-9 | |

| Record name | 4-Methyl-3-[(phenylamino)sulfonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104941-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-[(phenylamino)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801249829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-[2-(pyridin-4-yl)ethyl]ethanamine](/img/structure/B3077615.png)

![6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide](/img/structure/B3077663.png)

![5-(methoxymethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3077677.png)

![Methyl 3-[(3-hydroxypropyl)amino]propanoate](/img/structure/B3077687.png)